CRTH2 Antagonism in Human Whole Blood – 1‑(Trifluoromethoxy)naphthalene-2-acetic acid vs. CRTh2 Antagonist 4
In a physiologically relevant human‑whole‑blood eosinophil shape‑change assay, 1‑(trifluoromethoxy)naphthalene-2-acetic acid inhibited CRTH2‑mediated responses with an IC₅₀ of 40 nM [1]. By contrast, the structurally unrelated CRTh2 antagonist 4 (compound 58) shows an IC₅₀ of 212 nM in the same functional assay format . The target compound therefore achieves approximately 5.3‑fold greater functional potency at CRTH2, a difference large enough to impact dose‑response modeling in early‑stage allergic‑disease programs.
| Evidence Dimension | CRTH2 functional antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 40 nM (inhibition of PGD₂‑induced eosinophil shape change, human whole blood, 20 min pre‑incubation) |
| Comparator Or Baseline | CRTh2 antagonist 4 – IC₅₀ 212 nM (same eosinophil shape‑change assay in human whole blood) |
| Quantified Difference | ≈5.3‑fold more potent (40 nM vs. 212 nM) |
| Conditions | Human whole blood; 20 min incubation prior to PGD₂ challenge; eosinophil shape change measured by flow cytometry |
Why This Matters
Greater functional potency in a whole‑blood milieu reduces the compound concentration required for target engagement, translating to lower compound consumption in screening cascades and a wider therapeutic window in preclinical efficacy models.
- [1] BindingDB. BDBM50384482 – CRTH2 Antagonist Activity (IC₅₀ 40 nM). BindingDB. View Source
